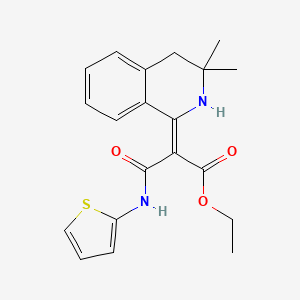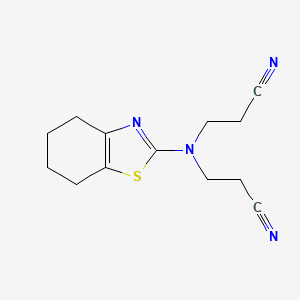![molecular formula C26H20N2O4 B5233809 N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide]](/img/structure/B5233809.png)
N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide], also known as BFA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BFA is a synthetic compound that belongs to the class of acrylamides and has a molecular formula of C32H26N2O4.
Aplicaciones Científicas De Investigación
N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been used in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been studied for its potential as an anticancer agent. Studies have shown that N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can induce apoptosis in cancer cells by inhibiting the activity of heat shock protein 90 (Hsp90), which is a protein that is essential for the survival of cancer cells. N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
In biochemistry, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been used as a tool for studying protein trafficking. N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can inhibit the activity of ADP-ribosylation factor (ARF), which is a protein that is involved in protein trafficking. By inhibiting ARF, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can disrupt protein trafficking and allow researchers to study the mechanisms involved in this process.
In materials science, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been studied for its potential as a component in organic electronics. N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been shown to have good charge transport properties, which make it a promising material for use in electronic devices.
Mecanismo De Acción
The mechanism of action of N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] involves its ability to inhibit the activity of specific proteins. N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can bind to the ATP-binding site of Hsp90 and inhibit its activity. Hsp90 is a chaperone protein that is essential for the folding and stabilization of many proteins, including those that are involved in cancer cell survival. By inhibiting Hsp90, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can induce apoptosis in cancer cells.
N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can also inhibit the activity of ARF, which is a protein that is involved in protein trafficking. ARF is required for the formation of COPI-coated vesicles, which are involved in transporting proteins from the Golgi apparatus to the endoplasmic reticulum. By inhibiting ARF, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can disrupt protein trafficking and allow researchers to study the mechanisms involved in this process.
Biochemical and Physiological Effects:
N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been shown to have various biochemical and physiological effects. In cancer cells, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can induce apoptosis by inhibiting the activity of Hsp90. N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been shown to have neuroprotective effects by inhibiting the activity of caspase-3, which is a protein that is involved in apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] in lab experiments is its ability to inhibit the activity of specific proteins. This allows researchers to study the mechanisms involved in various biological processes. However, one of the limitations of using N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] is its potential toxicity. N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide]. One direction is the development of N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] derivatives with improved properties, such as increased potency or decreased toxicity. Another direction is the study of N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] in combination with other drugs for the treatment of cancer or other diseases. Finally, the study of N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] in various animal models can provide insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] involves the reaction between 4,4'-biphenyldiylbis(2-nitrophenyl)amine and furfurylamine in the presence of triethylamine as a catalyst. The reaction takes place in acetonitrile as a solvent, and the product is obtained through crystallization. The yield of the reaction is around 50-60%, and the purity of the product can be increased through recrystallization.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]phenyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c29-25(15-13-23-3-1-17-31-23)27-21-9-5-19(6-10-21)20-7-11-22(12-8-20)28-26(30)16-14-24-4-2-18-32-24/h1-18H,(H,27,29)(H,28,30)/b15-13+,16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXPXEPLHZZZQT-WXUKJITCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,2'E)-N,N'-biphenyl-4,4'-diylbis[3-(furan-2-yl)prop-2-enamide] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5233730.png)
![benzyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5233743.png)
![5-(3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5233750.png)

![3-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}propanohydrazide](/img/structure/B5233759.png)

![[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5233776.png)
![4-(2-chlorophenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5233778.png)
![5-(1-cyclohexen-1-ylacetyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5233790.png)
![2-[benzyl(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol](/img/structure/B5233801.png)

![4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-2-propylpyrimidine](/img/structure/B5233808.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5233823.png)
![1-(2-furyl)-2-[3-(3-methoxyphenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethanone](/img/structure/B5233824.png)